[(2R,4S,5S,7R,10S,12S,13S,15S,16S)-2,10-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate
[(2R,4S,5S,7R,10S,12S,13S,15S,16S)-2,10-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
146139-03-9
VCID:
VC0045945
InChI:
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34+,35-,37+,41-,43+,44-,45+,46?,47?/m1/s1
SMILES:
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O
Molecular Formula:
C47H51NO14
Molecular Weight:
853.9 g/mol
[(2R,4S,5S,7R,10S,12S,13S,15S,16S)-2,10-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate
CAS No.: 146139-03-9
Reference Standards
VCID: VC0045945
Molecular Formula: C47H51NO14
Molecular Weight: 853.9 g/mol
CAS No. | 146139-03-9 |
---|---|
Product Name | [(2R,4S,5S,7R,10S,12S,13S,15S,16S)-2,10-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
Molecular Formula | C47H51NO14 |
Molecular Weight | 853.9 g/mol |
IUPAC Name | [(2R,4S,5S,7R,10S,12S,13S,15S,16S)-2,10-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
Standard InChI | InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34+,35-,37+,41-,43+,44-,45+,46?,47?/m1/s1 |
Standard InChIKey | DVCCAPSSSZMPLX-CSQSQHKQSA-N |
Isomeric SMILES | C[C@@H]1[C@H](C[C@]2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
SMILES | CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Canonical SMILES | CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Synonyms | (1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |
PubChem Compound | 9988136 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume